Product packaging for Quinine dihydrobromide(Cat. No.:CAS No. 549-47-3)

Quinine dihydrobromide

Cat. No.: B12725940
CAS No.: 549-47-3
M. Wt: 486.2 g/mol
InChI Key: GKRXTXTYZVRRAI-HZQSTTLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine Dihydrobromide is a salt form of the naturally occurring alkaloid quinine, which is derived from the bark of the Cinchona tree . This compound is presented as a salt to facilitate its use in research settings, as the alkaloid is an extremely basic compound . Like other quinine salts, its molecular weight differs from the quinine base (100 mg of quinine base is equivalent to approximately 122 mg of quinine dihydrochloride, a similar salt form) . Quinine and its derivatives are noted for their antimalarial properties, functioning as a blood schizonticide . The theorized mechanism of action for the quinine molecule involves toxicity to the malaria parasite, specifically by interfering with the parasite's ability to break down and digest hemoglobin . This leads to starvation and toxic accumulation of partially degraded hemoglobin within the parasite Plasmodium falciparum . Beyond its historical and ongoing study in parasitology, quinine's research applications extend to other biological fields. It is a known antagonist of Fe(II)-protoporphyrin IX and an inhibitor of intermediate conductance calcium-activated potassium channels . Furthermore, due to its relatively constant and well-known fluorescence quantum yield, quinine is a valuable tool in photochemistry, where it is used as a common fluorescence standard . Researchers value this compound for its specific biochemical interactions and properties. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use, including personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26Br2N2O2 B12725940 Quinine dihydrobromide CAS No. 549-47-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

549-47-3

Molecular Formula

C20H26Br2N2O2

Molecular Weight

486.2 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrobromide

InChI

InChI=1S/C20H24N2O2.2BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19-,20+;;/m0../s1

InChI Key

GKRXTXTYZVRRAI-HZQSTTLBSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br.Br

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br.Br

Origin of Product

United States

Academic Research on Quinine Dihydrobromide Synthesis Methodologies

Historical Perspectives on Quinine (B1679958) Total Synthesis

Early Attempts and Conceptual Frameworks in Quinine Synthesis

The first recorded attempt to synthesize quinine was by William Henry Perkin in 1856. wikipedia.orgacs.orged.govudel.edu Based on an incorrect understanding of its molecular formula, Perkin erroneously believed that two equivalents of N-allyltoluidine could be oxidized to produce one equivalent of quinine and one of water. wikipedia.org While this endeavor failed to yield quinine, it famously led to the synthesis of mauveine, the first synthetic organic dye, and catalyzed the birth of the chemical industry. wikipedia.orghebmu.edu.cn

The correct atomic connectivity of quinine was not established until 1907 by Paul Rabe. wikipedia.org This structural elucidation laid the essential groundwork for rational synthetic design. Early conceptual frameworks for quinine synthesis largely revolved around the idea of forming the quinuclidine (B89598) ring, a key structural feature, from a pre-existing piperidine (B6355638) derivative. udel.edu This approach was influenced by the fact that quinine could be degraded to quinotoxine (also known as quinicine), a compound containing a piperidine ring, through acid catalysis, a transformation first observed by Louis Pasteur in 1853. wikipedia.org

The Woodward-Doering Formal Synthesis of Quinine and Associated Debates

In 1944, Robert Burns Woodward and William von Eggers Doering announced "The total synthesis of quinine". wikipedia.orgnih.govacs.org Their work, conducted during World War II when natural quinine sources were scarce, was hailed as a major scientific achievement. wikipedia.orgacs.orgacs.org The synthesis began with 7-hydroxyisoquinoline (B188741) and led to the creation of racemic quinotoxine. wikipedia.orgresearchgate.net

However, Woodward and Doering's work was a "formal synthesis," not a total synthesis in the strictest sense. They synthesized d-quinotoxine, a known precursor to quinine, but did not actually perform the final conversion to quinine themselves. acs.orgorganic-chemistry.org They relied on a 1918 publication by Paul Rabe and Karl Kindler, which reported the conversion of quinotoxine to quinine but lacked detailed experimental procedures. wikipedia.orgacs.orgnih.gov

This reliance on the sparsely detailed Rabe-Kindler procedure became a point of significant controversy decades later. wikipedia.orgacs.org In 2001, Gilbert Stork published the first fully stereoselective total synthesis of quinine and simultaneously cast doubt on the 1944 claim, arguing that the final steps of the Woodward-Doering synthesis would not have worked as described. wikipedia.orgudel.edu This sparked a heated debate within the chemical community. hebmu.edu.cnresearchgate.net The controversy was largely put to rest in 2008 when Robert Williams and Aaron Smith successfully reproduced the Rabe-Kindler conversion of d-quinotoxine to quinine, albeit with some modifications, thus validating the formal synthesis of Woodward and Doering. acs.orgorganic-chemistry.org

Key Milestone Researchers Year Contribution
First isolation of quininePierre Joseph Pelletier & Joseph Caventou1817Isolated quinine from cinchona bark. wikipedia.org
Acid-catalyzed isomerizationLouis Pasteur1853Converted quinine to quinotoxine. wikipedia.org
Attempted synthesisWilliam Henry Perkin1856Failed attempt led to the discovery of mauveine. wikipedia.orgudel.edu
Correct structure elucidationPaul Rabe1907Established the correct atom connectivity of quinine. wikipedia.org
Conversion of quinotoxinePaul Rabe & Karl Kindler1918Reported the conversion of quinotoxine to quinine. wikipedia.orgacs.org
Formal total synthesisR.B. Woodward & W.E. Doering1944Synthesized d-quinotoxine, a formal synthesis of quinine. wikipedia.orgnih.govresearchgate.net
First stereoselective synthesisGilbert Stork2001Achieved the first completely stereoselective synthesis of quinine. wikipedia.orgudel.eduresearchgate.net
Validation of Rabe-KindlerRobert Williams & Aaron Smith2008Successfully reproduced the conversion of quinotoxine to quinine. acs.orgorganic-chemistry.org

Evolution of Stereoselective Approaches in Quinine Synthesis

The quinine molecule possesses five stereogenic centers, making it one of 16 possible stereoisomers. wikipedia.org Achieving a high degree of stereocontrol is therefore a significant challenge in its synthesis. Following the Woodward-Doering formal synthesis, several research groups developed new routes with increasing levels of stereoselectivity. researchgate.net

A major advance came from the work of Uskokovic and his team at Hoffmann-La Roche in the 1970s, who developed syntheses that established three of the four asymmetric centers stereoselectively. udel.eduresearchgate.net Gilbert Stork's landmark 2001 synthesis was the first to be entirely stereoselective. udel.eduresearchgate.net His approach started from a chiral building block, (S)-4-vinylbutyrolactone, and all subsequent stereocenters were introduced with high control. wikipedia.org Later, Jacobsen (2004) and Kobayashi (2004) independently reported catalytic asymmetric syntheses of quinine. researchgate.netresearchgate.net These methods represented a significant evolution, employing chiral catalysts to induce the desired stereochemistry, rather than relying on chiral starting materials. researchgate.net

Chemical Modifications and Derivative Development of the Quinine Scaffold

Rational Design and Synthesis of Quinine (B1679958) Derivatives

The rational design of quinine derivatives is a strategic field in medicinal and synthetic chemistry, leveraging the unique quinoline (B57606) scaffold of the parent molecule. nih.govmdpi.com This process involves a deep understanding of structure-activity relationships to create new molecules with enhanced or novel properties. nih.gov The quinoline core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers numerous sites for chemical modification. mdpi.com Scientists can strategically alter the molecule at three key domains: a polarization domain, a domain for tuning photophysical properties, and a domain for introducing structural diversity. nih.gov This modular approach allows for the systematic development of derivatives with tailored characteristics. nih.govresearchgate.net For instance, modifications can be designed to improve target engagement, pharmacokinetic profiles, and potency, while reducing potential side effects. mdpi.comresearchgate.net

The synthesis of these rationally designed derivatives often employs modern synthetic methodologies. nih.gov Palladium-catalyzed cross-coupling reactions, for example, enable the regioselective and combinatorial development of structurally diverse quinoline-based compounds in high yields. nih.gov Other advanced techniques used in the enantioselective synthesis of quinine and its analogues include asymmetric aldol (B89426) reactions, the Beckmann rearrangement, and the Sharpless asymmetric dihydroxylation. mdpi.com These methods are crucial for creating complex derivatives while maintaining precise control over the stereochemistry, which is vital for their function as catalysts and biologically active agents. nih.govresearchgate.net

Structure Modification via Functional Group Transformations

A primary focus for the structural modification of the quinine scaffold is the manipulation of its existing functional groups. ub.ac.id The C-9 hydroxyl group is a particularly common target for such transformations. ub.ac.idresearchgate.net Esterification of this secondary alcohol is a straightforward and efficient method to generate a series of quinine derivatives. ub.ac.id This reaction can be carried out with various alkyl and aryl carbonyl chlorides, leading to the corresponding esters. ub.ac.idresearchgate.net

Another significant functional group transformation involves the replacement of the C-9 hydroxyl group with other functionalities, such as nitrogen, halogen, or chalcogen heteroatoms. researchgate.net For example, replacing the hydroxyl group with a primary amino group has been shown to yield potent asymmetric organocatalysts. mdpi.com These modifications not only alter the chemical reactivity of the molecule but can also profoundly influence its catalytic activity and biological properties. mdpi.comresearchgate.net The reactivity of the quinoline ring itself can also be exploited through reactions like nucleophilic substitution at the 7-chlorine position (in related quinolines) or alkylation at the quinoline nitrogen atom. mdpi.com

The table below summarizes some common functional group transformations performed on the quinine scaffold.

Original Functional GroupPositionTransformationResulting Functional GroupReference
HydroxylC-9EsterificationEster ub.ac.idresearchgate.net
HydroxylC-9Nucleophilic SubstitutionAmine mdpi.com
HydroxylC-9Nucleophilic SubstitutionHalogen researchgate.net
HydroxylC-9Nucleophilic SubstitutionChalcogen researchgate.net

Derivatization at Specific Stereogenic Centers

Quinine possesses four key stereogenic centers, and the precise control of their configuration is a central challenge and opportunity in its synthetic chemistry. nih.gov The development of methods that facilitate derivatization at these specific centers is highly desirable for creating novel organocatalysts and therapeutic agents. nih.gov

One strategy involves using a starting material where a specific position is pre-functionalized, allowing for late-stage derivatization. For instance, employing a 2,4-dibromo-6-methoxy quinoline moiety during the synthesis makes it possible to introduce various groups at the C2′ position of the final quinine derivative. nih.gov This has been successfully demonstrated through Sonogashira and Suzuki coupling reactions to introduce alkyne, aryl, and heteroaryl moieties at this position. nih.gov

The stereogenic center at C-9 is also a key site for derivatization. The replacement of the 9-(R)-hydroxy group of quinine can be achieved with an inversion of configuration (SN2) to produce the 9-(S)-azido derivative. nih.gov This transformation can be accomplished either in two steps via a 9-O-mesylate intermediate or directly using a Mitsunobu-type reaction. nih.gov The introduction of additional stereogenic centers, for example by acylating the 9-amino group with peptides, can further modulate the chiral recognition properties of the resulting molecule. researchgate.net This highlights how derivatization at and near existing stereogenic centers can be used to fine-tune the enantioselective properties of the quinine scaffold for applications in catalysis and chiral separation. researchgate.net

Quinine and its Derivatives as Chiral Auxiliaries and Organocatalysts

The inherent chirality and structural rigidity of the quinine scaffold make it and its derivatives highly effective chiral auxiliaries and organocatalysts in asymmetric synthesis. mdpi.comnih.govdovepress.com The term "organocatalyst" refers to a metal-free, small organic molecule that can accelerate a chemical reaction. Cinchona alkaloids, including quinine, have been recognized for decades for their utility in this capacity, acting as chiral bases, phase-transfer catalysts, and ligands for asymmetric metal catalysts. nih.govresearchgate.net

The catalytic activity often stems from the bifunctional nature of the molecule. The quinuclidine (B89598) nitrogen atom can act as a Brønsted base to deprotonate a pronucleophile, while another functional group, such as the C-9 hydroxyl group or a synthetically installed thiourea (B124793) moiety, can act as a hydrogen-bond donor to activate the electrophile. dovepress.com This dual activation mechanism is a hallmark of many quinine-based catalysts.

Application in Asymmetric Synthesis

Quinine and its derivatives have been successfully applied in a wide array of asymmetric transformations. dovepress.com One notable application is their use as chiral auxiliaries in the synthesis of chiral sulfinamides. nih.govacs.org In this process, quinine is used to control the stereochemical outcome of the reaction, leading to the formation of sulfinamides with high enantioselectivity. nih.govacs.org A key advantage of this method is that the quinine auxiliary can be recovered and recycled after the reaction. nih.govacs.org

Quinine-derived organocatalysts are also extensively used in carbon-carbon bond-forming reactions. dovepress.com For example, they are effective in promoting asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.commdpi.com The replacement of quinine's hydroxyl group with a primary amino group can yield a catalyst that provides high enantioselectivity in the Michael addition of nitromethane (B149229) to cyclohexanone. mdpi.com Similarly, quinine-derived thiourea catalysts have been employed in the asymmetric aldol reactions of isatins and the cyanation of N-Boc isatin (B1672199) imines, producing biologically relevant chiral oxindoles with excellent yields and enantioselectivities. dovepress.com

The table below presents examples of asymmetric reactions catalyzed by quinine or its derivatives.

Reaction TypeCatalyst TypeSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Sulfinamide SynthesisQuinine as chiral auxiliaryN/AChiral sulfinamidesExcellent nih.govacs.org
Michael Addition9-epi-aminoquinineNitromethane, CyclohexanoneChiral nitroalkane93% mdpi.com
Michael AdditionQuinine-derived selenourea (B1239437)trans-Chalcone, NitromethaneChiral Michael adductup to 96% mdpi.com
Aldol ReactionQuinine-derived primary amineIsatins, Acetaldehyde3-substituted 3-hydroxy-2-oxindolesGood dovepress.com
CyanationQuinine-derived thioureaN-Boc isatin imines, TMSCNChiral 3-amino-2-oxindolesup to 94% dovepress.com

Development of Novel Catalytic Systems Based on Quinine Scaffolds

The "privileged" structure of the quinine scaffold continues to inspire the development of novel and more efficient catalytic systems. mdpi.commdpi.com Research focuses on modifying the core structure to fine-tune its steric and electronic properties, thereby enhancing catalytic activity and selectivity. mdpi.com

One approach is the introduction of different hydrogen-bonding motifs, such as urea, thiourea, or squaramide moieties, at the C-9 position. dovepress.commdpi.comrsc.org These groups can form strong hydrogen bonds with electrophiles, leading to enhanced activation and stereocontrol. dovepress.com For example, quinine-derived chiral bifunctional squaramide organocatalysts have been developed for asymmetric cascade reactions, producing complex molecular skeletons with excellent diastereoselectivities and enantioselectivities. rsc.org

Another strategy involves creating C2-symmetric catalysts based on the quinine scaffold. thieme-connect.de Novel C2-symmetric sulfur-based chiral catalysts have been synthesized and applied in asymmetric halo- and seleno-functionalizations of alkenoic acids, yielding lactones with good stereoselectivity. thieme-connect.de Furthermore, researchers have explored replacing the thiourea moiety with a selenourea group, which in some cases has led to improved catalytic performance in asymmetric Michael additions. mdpi.com The immobilization of quinine derivatives onto polymeric supports, such as those prepared by Ring-Opening Metathesis Polymerization (ROMP), represents another frontier, creating recyclable catalysts for applications in stereoselective synthesis and chiral separations. nih.gov These ongoing innovations underscore the remarkable versatility and enduring importance of the quinine scaffold in the field of asymmetric catalysis. dovepress.com

Biosynthetic Pathways and Enzymatic Mechanisms of Cinchona Alkaloids

Elucidation of Enzymatic Steps in Quinine (B1679958) Biosynthesis

The enzymatic pathway to quinine is a branch of the larger monoterpene indole (B1671886) alkaloid (MIA) biosynthesis pathway. nih.govacs.org The journey begins with the central intermediate strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). nih.govacs.org From strictosidine, a series of enzymatic reactions modify the molecular scaffold to produce the characteristic quinoline (B57606) ring structure of Cinchona alkaloids.

Recent investigations combining metabolomics and transcriptomics from Cinchona pubescens have successfully identified several key enzymes that catalyze both early and late stages of quinine formation. nih.govacs.org These studies have illuminated the specific transformations that convert strictosidine aglycone into crucial downstream intermediates. nih.gov

The identification of specific enzymes has been a significant breakthrough in understanding quinine biosynthesis. By analyzing transcriptomic data from C. pubescens, researchers have characterized several enzymes crucial to the pathway. nih.govacs.org

A medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been identified to work in sequence to convert strictosidine aglycone into the biosynthetic intermediate dihydrocorynantheal. nih.govacs.orgresearchgate.net In the later stages of the pathway, a specific O-methyltransferase, designated CpOMT1, has been discovered. nih.govresearchgate.net This enzyme shows high specificity for the substrate 6′-hydroxycinchoninone, suggesting a preferred order for the final steps of quinine biosynthesis: hydroxylation of the cinchoninone (B1261553) scaffold, followed by methylation, and finally a keto-reduction step. nih.govacs.orgsemanticscholar.org Furthermore, research has identified the oxidase and methyltransferase responsible for the initial methoxylation of tryptamine, a key early step in the pathway. nih.govbiorxiv.org

Table 1: Key Enzymes in Quinine Biosynthesis

Enzyme NameAbbreviationEnzyme ClassFunction
Dihydrocorynantheal SynthaseCpDCSDehydrogenaseInvolved in the formation of dihydrocorynantheal from strictosidine aglycone. nih.govacs.org
Dihydrocorynantheal EsteraseCpDCEEsteraseWorks with CpDCS to produce dihydrocorynantheal. nih.govacs.org
O-Methyltransferase 1CpOMT1O-MethyltransferaseCatalyzes the methylation of 6′-hydroxycinchoninone in a late step of biosynthesis. nih.govacs.org
Tryptamine 5-hydroxylase-OxidaseResponsible for the initial hydroxylation of the tryptamine precursor. nih.govbiorxiv.orgbiorxiv.org
N-methyltransferase-MethyltransferaseInvolved in the O-methylation of the hydroxylated tryptamine to produce 5-methoxytryptamine (B125070). nih.govbiorxiv.orgbiorxiv.org

The elucidation of the quinine biosynthetic pathway has involved the identification of several key intermediate molecules. It was previously believed that the characteristic methoxy (B1213986) group of quinine was added late in the synthesis. biorxiv.org However, recent feeding studies have definitively shown that methoxylation occurs at the very beginning of the pathway. nih.govbiorxiv.org

The initial substrate, tryptamine, is converted to 5-methoxytryptamine, which then serves as a primary precursor. nih.govbiorxiv.org This methoxylated precursor is then condensed with secologanin to form strictosidine, the universal precursor for monoterpene indole alkaloids. nih.gov Following deglycosylation to strictosidine aglycone, the pathway proceeds through intermediates such as dihydrocorynantheal. nih.govacs.org In the later stages, molecules like cinchoninone and its hydroxylated derivative, 6′-hydroxycinchoninone, are formed before the final modifications that yield quinine. nih.govacs.org

Table 2: Key Biosynthetic Intermediates in Quinine Formation

Intermediate NameRole in Pathway
TryptamineInitial starting substrate. nih.govbiorxiv.org
5-MethoxytryptamineAn early-stage intermediate, indicating methoxylation is an initial step. nih.govbiorxiv.orgbiorxiv.org
StrictosidineCentral intermediate for all monoterpene indole alkaloids. nih.gov
Strictosidine AglyconeFormed from the deglycosylation of strictosidine. nih.govacs.org
DihydrocorynanthealAn early biosynthetic intermediate formed from strictosidine aglycone. nih.govacs.org
CinchoninoneA late-stage intermediate ketone. nih.gov
6′-hydroxycinchoninoneThe substrate for the O-methyltransferase (CpOMT1) enzyme. nih.govacs.org

Genetic and Transcriptomic Studies of Biosynthetic Pathways in Cinchona Species

The discovery of the genes encoding biosynthetic enzymes in Cinchona has been accelerated by modern genetic and transcriptomic techniques. By performing RNA sequencing (RNA-seq) on different tissues of Cinchona pubescens (roots, stems, and leaves), researchers have created comprehensive transcriptomic datasets. nih.gov This data allows for the identification of gene candidates that are highly expressed in tissues where quinine and related alkaloids accumulate, such as the stem and roots. nih.govacs.org

Scientists have successfully used a gene-mining strategy that combines metabolomic and transcriptomic data. nih.gov By hypothesizing that the genes for quinine biosynthesis would be related to known enzymes in other monoterpene indole alkaloid pathways, they were able to search for and identify orthologous genes in Cinchona. nih.govacs.org This bioinformatic approach, followed by in-vitro functional characterization, led directly to the discovery of the dehydrogenase (CpDCS), esterase (CpDCE), and O-methyltransferase (CpOMT1) involved in the pathway. nih.govresearchgate.net These integrated approaches have been crucial in piecing together the genetic blueprint for alkaloid production in these plants. biorxiv.orgmpg.de

Parallel Formation of Methoxylated and Desmethoxylated Cinchona Alkaloids

A notable feature of Cinchona species is the co-production of both methoxylated alkaloids (like quinine and quinidine) and their desmethoxylated counterparts (such as cinchonidine (B190817) and cinchonine). nih.govnih.gov For a long time, the origin of this parallel production was unclear. Recent research has provided a definitive explanation for this phenomenon. nih.govbiorxiv.org

The key lies in the events at the very beginning of the biosynthetic pathway. The plant produces both tryptamine and 5-methoxytryptamine as initial precursors. nih.govbiorxiv.orgmpg.de The downstream biosynthetic enzymes exhibit a degree of promiscuity, meaning they can accept and process both the methoxylated and the non-methoxylated substrates as they move through the pathway. nih.govbiorxiv.orgbiorxiv.org

This substrate promiscuity results in two parallel biosynthetic pathways operating simultaneously within the plant. nih.govresearchgate.net One pathway utilizes 5-methoxytryptamine to produce the methoxylated alkaloids, while the other uses tryptamine to generate the desmethoxylated series. biorxiv.orgmpg.de This discovery has revised the understanding of how the diversity of Cinchona alkaloids is generated, highlighting an elegant and efficient metabolic strategy. nih.govbiorxiv.org

Theoretical Chemistry and Computational Studies of Quinine and Its Salts

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are foundational to the theoretical study of quinine (B1679958) dihydrobromide. These methods allow for the exploration of molecular structures, energies, and properties that are often difficult to probe experimentally. Techniques such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller–Plesset Perturbation Theory (MP2) are commonly employed to model quinine and its derivatives with a high degree of accuracy. mdpi.com

DFT has been a particularly prominent method in conjunction with experimental work to understand the electronic structure of quinine. nih.gov These quantum chemical calculations are essential for conformational analysis, predicting spectroscopic behavior, and elucidating the intricate relationship between the molecule's structure and its function.

The quinine molecule possesses significant conformational flexibility, primarily due to rotation around the single bond connecting its quinoline (B57606) and quinuclidine (B89598) moieties. Computational studies have been instrumental in mapping the energetic landscapes of quinine to identify its most stable conformers. nih.gov

Research has identified several low-energy conformations, often categorized as "open" or "closed" forms, depending on the orientation of the quinuclidine nitrogen relative to the quinoline ring. The "open" conformation is generally found to be the most stable in both the gas phase and in solution. nih.gov More detailed studies have further classified these conformers, with the cis-γ-open conformer frequently identified as the most stable, accounting for a significant percentage of the molecular population at room temperature. mdpi.com

The presence of intramolecular hydrogen bonds (IHB) between the quinuclidine nitrogen and the hydroxyl group has also been a subject of computational investigation. Studies using HF, MP2, and DFT methods have shown that while conformers with IHBs may not be the absolute lowest in energy, their relative energies are low enough for them to be considered significant. mdpi.com The strength and geometry of these hydrogen bonds have been precisely characterized through these calculations.

Table 1: Calculated Conformational Data for Quinine
Conformer TypeKey Torsion Angle (C11–C10–C9–C8)Key Torsion Angle (C10–C9–C8–N1)Computational MethodKey Finding
cis-γ-open-153°-30.8°DFTIdentified as the most stable conformer in vacuum (72% population). mdpi.com
trans-γ-open-152°152.1°DFTA less stable conformer. mdpi.com
IHB-containing-90.1°-90.3°MP2/6-31+G(d,p)Demonstrates the possibility of intramolecular hydrogen bonding. mdpi.com

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules like quinine. By calculating the electronic and vibrational energy levels, researchers can simulate various types of spectra.

DFT calculations have been successfully used to predict the first electronic transition of quinine as being of π–π* nature. nih.gov These calculations can also predict the energies of vibronic bands observed in resonance-enhanced multiphoton ionization (REMPI) spectra. nih.gov Furthermore, computational methods are used to calculate harmonic vibrational frequencies to help assign bands in experimental infrared (IR) and Raman spectra. nih.gov For instance, the symmetric stretching mode of the quinoline ring, a strong band in the Raman spectrum, has been extensively studied computationally to understand how its frequency shifts in response to the local chemical environment. nih.gov

Table 2: Predicted Spectroscopic Data for Quinine and Related Compounds
Spectroscopic PropertyPredicted ValueComputational MethodContext/Finding
Electronic Transition (0-0)30,621 cm⁻¹ (REMPI)DFTAssigned as the transition origin for quinine in the gas phase. nih.gov
Vibronic Bands288, 412, 467 cm⁻¹DFTVibrational modes coupled to the electronic transition. nih.gov
IR Bands (gas phase)2040.21, 2046.70, 2096.06 cm⁻¹DFTMost intense bands predicted for a chromium-quinoline complex. cas.org
Raman Band (Quinoline stretch)~1390 cm⁻¹DFTSensitive to local electrostatic environment and protonation state. nih.gov

Structure-Function Relationship Studies through Computational Approaches

Computational methods are pivotal in elucidating the relationship between the three-dimensional structure of quinine and its biological function. By modeling the interactions between quinine and its biological targets, scientists can develop hypotheses about its mechanism of action.

Molecular docking simulations, for example, have been employed to study how quinine and its derivatives bind to specific proteins within the Plasmodium parasite, the causative agent of malaria. These studies aim to identify the key structural features and intermolecular interactions that are responsible for the drug's antimalarial activity. google.com

Computational approaches also allow for the calculation of various molecular descriptors, such as lipophilicity and electronic properties, which can be correlated with biological activity through Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com For cinchona alkaloids, theoretical studies have suggested that the molecule's conformation is a decisive factor in its activity, influencing how it interacts with its proposed target, heme, within the parasite. rsc.org These computational models provide a molecular basis for the observed differences in antiplasmodial activity between different stereoisomers of quinine. rsc.org

Intermolecular Interaction Analysis via Computational Methods

The study of intermolecular interactions is critical for understanding the behavior of quinine dihydrobromide, as these forces govern its solubility, crystal packing, and interactions with biological macromolecules. Computational methods provide a detailed view of these non-covalent interactions.

Molecular dynamics (MD) simulations have been used to investigate the binding of protonated quinine to DNA. nih.gov These simulations reveal specific interactions, such as π-stacking between the quinoline ring and DNA base pairs, and hydrogen bonding between the quinuclidine headgroup and the phosphate (B84403) backbone. nih.gov

For quinine salts, computational techniques like the calculation of Full Interaction Maps (FIMs) can provide statistical insights into salt formation and the most probable intermolecular interactions, including hydrogen bonds with coformers and water molecules. Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method used to dissect the interaction energy between molecules into physically meaningful components such as electrostatics, exchange, induction, and dispersion. rsc.org This level of detail is crucial for a rational understanding of crystal engineering principles and for designing new salts with desired physicochemical properties.

Table 3: Computational Methods for Analyzing Intermolecular Interactions of Quinine
Interaction TypeSystem StudiedComputational MethodKey Findings
π-stacking, Hydrogen BondingQuinine-DNA ComplexMolecular Dynamics (MD) SimulationsRevealed weak intercalation of the quinoline ring via t-shaped π-stacking and interactions with the phosphate backbone. nih.gov
Hydrogen Bonding, HydrationQuinine Molecular SaltsFull Interaction Maps (FIMs)Provides statistical insights into salt formation and the high probability of hydration.
Interaction Energy ComponentsQuinolone DimersSymmetry-Adapted Perturbation Theory (SAPT)Revealed that dispersive forces are decisive factors in intermolecular interactions. rsc.org
Intermolecular H-bondsQuinine Crystal StructureMolecular Mechanics (MM2)Identified intermolecular H-bonds with surrounding molecules in the crystal lattice. mdpi.com

In Vitro Biochemical Interactions and Enzymatic Studies of Quinine Dihydrobromide

Interaction with Biological Macromolecules (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including drugs. The binding of quinine (B1679958) to HSA is a significant determinant of its pharmacokinetic profile.

The interaction between quinine and HSA has been characterized using methods such as equilibrium dialysis and fluorescence spectroscopy. These studies reveal that quinine binds to plasma proteins, with HSA being a primary binding partner nih.govnih.gov. The binding is a spontaneous process, forming a stable drug-protein complex.

Research on quinoline (B57606) derivatives demonstrates that they bind to HSA with high affinity, typically at a single primary binding site. swu.ac.th Site-marker competitive experiments, using molecules known to bind to specific sites on albumin, have suggested that quinine likely binds to subdomain IIA, also known as Sudlow's site I. swu.ac.thnih.gov The binding constant (K) indicates the strength of this interaction, while the stoichiometry (n) reveals the number of binding sites per protein molecule. Studies on related quinoline compounds show binding constants in the range of 10⁴ to 10⁵ L·mol⁻¹ with a stoichiometry of approximately one, indicating a single binding site. swu.ac.th

Table 1: Representative Binding Parameters for Quinoline Derivatives with Serum Albumin
Compound TypeProteinBinding Constant (Kb) (L·mol-1)Number of Binding Sites (n)Primary Binding Forces
Quinoline DerivativesHuman Serum Albumin (HSA)104 - 105~1Van der Waals forces, Hydrogen Bonding swu.ac.th

The binding of a ligand like quinine to HSA can induce conformational changes in the protein, affecting its secondary and tertiary structure khanacademy.org. Spectroscopic techniques such as UV-visible absorption, circular dichroism (CD), and 3D fluorescence are employed to monitor these structural alterations. Studies on similar quinoline compounds have shown that their interaction with HSA leads to microenvironmental perturbations around the protein's fluorophores (like tryptophan and tyrosine residues) and measurable changes in the protein's secondary structure. nih.govresearchgate.net This is often observed as a decrease in the α-helical content of the protein, indicating a partial unfolding or conformational shift upon ligand binding. nih.gov These structural changes are a direct consequence of the energy transfer and complex formation between the drug and the protein. researchgate.net

Enzyme Metabolism and Inhibition Kinetics

The biotransformation of quinine is predominantly a hepatic process mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the metabolism of a vast number of pharmaceuticals.

Table 2: Major Cytochrome P450 Enzymes Involved in Quinine Metabolism
EnzymePrimary Metabolic ReactionMajor MetaboliteReference
CYP3A43-Hydroxylation3-Hydroxyquinine nih.govnih.govfrontiersin.org
CYP1A2Minor PathwayNot specified as major nih.gov
CYP2D6Minor PathwayNot specified as major researchgate.net

The inhibition constant (Ki) is a measure of an inhibitor's potency; a lower Ki value signifies a more potent inhibitor. ucl.ac.ukebmconsult.compharmacologycanada.org The type of inhibition—competitive, non-competitive, or mixed—describes the mechanism by which the inhibitor interacts with the enzyme. ucl.ac.uklibretexts.org Studies have investigated how various drugs can inhibit the CYP3A4-mediated metabolism of quinine. These interactions are clinically important as they can lead to altered drug levels. For instance, potent CYP3A4 inhibitors like ketoconazole (B1673606) competitively inhibit quinine metabolism, leading to a significant decrease in its clearance. nih.govnih.gov The inhibition type can vary; some drugs act as competitive inhibitors, binding to the same active site as quinine, while others are mixed inhibitors, binding to a different site on the enzyme. nih.gov

Table 3: Inhibition of Quinine 3-Hydroxylation (CYP3A4) by Various Drugs
InhibitorInhibition TypeApparent Ki Value (μM)
KetoconazoleCompetitive0.027
DoxycyclineMixed1.2
OmeprazoleCompetitive4.4
TetracyclineMixed7.5
NifedipineMixed18.1
ErythromycinCompetitive29.5
Data adapted from a study on human liver microsomes. nih.gov

Quinine and quinidine (B1679956) are diastereomers, differing in the stereochemistry at two carbon centers, which can lead to different biochemical interactions. tandfonline.commdpi.com Dihydroquinidine (B8771983) is a closely related alkaloid often present as an impurity in quinidine formulations. nih.govwikipedia.org

Studies examining the protein binding of quinidine and dihydroquinidine have shown that their interactions with human plasma proteins are competitive. nih.gov Both compounds exhibit similar binding affinities and appear to compete for the same single class of binding sites on plasma proteins. nih.gov The association constant (K) for both dihydroquinidine and quinidine with plasma proteins was found to be approximately 4.7 x 10⁴ M⁻¹. nih.gov

In terms of enzymatic interactions, both quinine and quinidine are substrates for CYP3A4. researchgate.net Interestingly, quinidine has been shown to stimulate the CYP3A4-mediated metabolism of other drugs, such as diclofenac, a phenomenon not typically observed with quinine. researchgate.net This suggests that despite their structural similarity, these diastereomers can interact differently with the active site of the enzyme, potentially inducing different conformational changes. Dihydroquinine, an impurity in quinine formulations, has shown antimalarial activity equivalent to quinine itself, indicating it likely shares similar interactions with its therapeutic targets. nih.gov

Mechanistic Insights into Biochemical Activities

In vitro studies provide critical insights into the molecular mechanisms underlying the biochemical effects of quinine, the active component of quinine dihydrobromide. These investigations have revealed that quinine interacts with several key enzymatic and receptor systems. The primary mechanisms identified involve enzyme inhibition, particularly within metabolic and neurotransmitter pathways, and modulation of receptor activity.

Enzyme Inhibition

A significant aspect of quinine's biochemical activity is its ability to inhibit specific enzymes. This inhibition can alter critical biological pathways.

Cytochrome P450 (CYP) Enzymes: Quinine demonstrates notable inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Research has shown that quinine and chloroquine (B1663885) strongly suppress the hydroxylation of primaquine, a process mediated by the CYP2D6 enzyme nih.gov. This inhibition of CYP2D6 alters the metabolic fate of co-administered compounds, potentially favoring other metabolic routes, such as those governed by monoamine oxidase (MAO) nih.gov. Conversely, quinine itself is primarily metabolized by CYP3A4 into its main metabolite, 3-hydroxyquinine, indicating a direct interaction with this enzyme researchgate.net. The suppression of CYP-generated metabolites in favor of oxidative deamination of the side chain may raise questions about the roles of these metabolites in the activity and toxicity of co-administered drugs nih.gov.

Tryptophan Hydroxylase 2 (TPH2): Quinine has been found to interfere with the biosynthesis of serotonin (B10506) researchgate.net. Studies using the purified catalytic domain of human TPH2 demonstrated that quinine inhibits its enzymatic activity. TPH2 is a rate-limiting enzyme in the synthesis of the neurotransmitter serotonin from L-tryptophan researchgate.net. The data indicates that quinine acts as an inhibitor in this critical pathway.

Table 1: In Vitro Effect of Quinine on Human TPH2 Activity

Quinine Concentration (mM)SubstrateObserved EffectReference
2L-tryptophanInhibition of initial rate of TPH2 activity researchgate.net
10L-tryptophanIncreased inhibition of initial rate of TPH2 activity compared to 2 mM researchgate.net

Plasmodium Lactate (B86563) Dehydrogenase (pLDH): The mechanism of action for quinine's antimalarial properties has been linked to enzyme inhibition within the parasite. Patent literature describes how various quinine salts, including this compound, can competitively bind to the NADH or NAD+ binding region of lactate dehydrogenase in Plasmodium species . This competitive inhibition disrupts the parasite's anaerobic glycolysis pathway, which is essential for its survival.

Receptor Interactions

Beyond enzymatic inhibition, quinine also interacts directly with neurotransmitter receptors.

Serotonin and GABA Receptors: Electrophysiological studies utilizing receptors expressed in Xenopus oocytes have revealed that quinine inhibits responses from 5-HT3A serotonin receptors researchgate.net. The same research also noted that quinine, along with mefloquine (B1676156) and chloroquine, blocked GABA A receptors, while GABA C receptors were unaffected researchgate.net. This demonstrates a degree of specificity in its interaction with these important inhibitory neurotransmitter systems in the central nervous system.

Table 2: Summary of Quinine's In Vitro Biochemical Interactions

Target MoleculeType of InteractionBiochemical OutcomeReference
Cytochrome P450 2D6 (CYP2D6)InhibitionSuppression of CYP2D6-mediated hydroxylation nih.gov
Tryptophan Hydroxylase 2 (TPH2)InhibitionReduced serotonin biosynthesis researchgate.net
5-HT3A ReceptorInhibition/BlockadeInhibition of receptor response researchgate.net
GABA A ReceptorInhibition/BlockadeInhibition of receptor response researchgate.net
Plasmodium Lactate Dehydrogenase (pLDH)Competitive BindingDisruption of parasite metabolism

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